

Reversing the Effects of P300 Bromodomain Inhibition: A Comparative Guide to Rescue Experiments

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Compound of Interest

Compound Name: P300 bromodomain-IN-1

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The targeted inhibition of the p300/CBP bromodomain has emerged as a promising therapeutic strategy in various diseases, notably in oncology. Small molecule inhibitors, such as I-CBP112, effectively disrupt the interaction between the p300 bromodomain and acetylated lysine residues on histones and other proteins, leading to significant alterations in gene expression and cellular phenotypes. A critical step in validating the on-target effects of such inhibitors is the execution of "rescue" experiments. This guide provides a comparative overview of experimental strategies to rescue the cellular effects of p300 bromodomain inhibition, with a focus on the well-characterized inhibitor, I-CBP112.

Mechanism of Action of I-CBP112 and its Cellular Consequences

I-CBP112 is a potent and selective acetyl-lysine competitive inhibitor of the p300 and CBP bromodomains. By binding to the bromodomain's recognition pocket, I-CBP112 prevents p300 from "reading" acetylated lysine marks, a crucial step for its recruitment to chromatin and the subsequent activation of target gene transcription. Inhibition of this interaction leads to a cascade of cellular events, including:

- Downregulation of oncogenes: A primary consequence of p300 bromodomain inhibition is the transcriptional repression of key oncogenes, most notably MYC.

- Induction of cell differentiation: In hematological malignancies, I-CBP112 has been shown to impair colony formation and induce cellular differentiation[1].
- Modulation of cellular reprogramming: P300/CBP bromodomain inhibitors can influence the process of cellular reprogramming, in part by downregulating somatic-specific genes like PRRX1.
- Sensitization to other therapies: I-CBP112 can enhance the cytotoxic effects of other anticancer agents, such as BET bromodomain inhibitors and chemotherapy drugs[1][2].

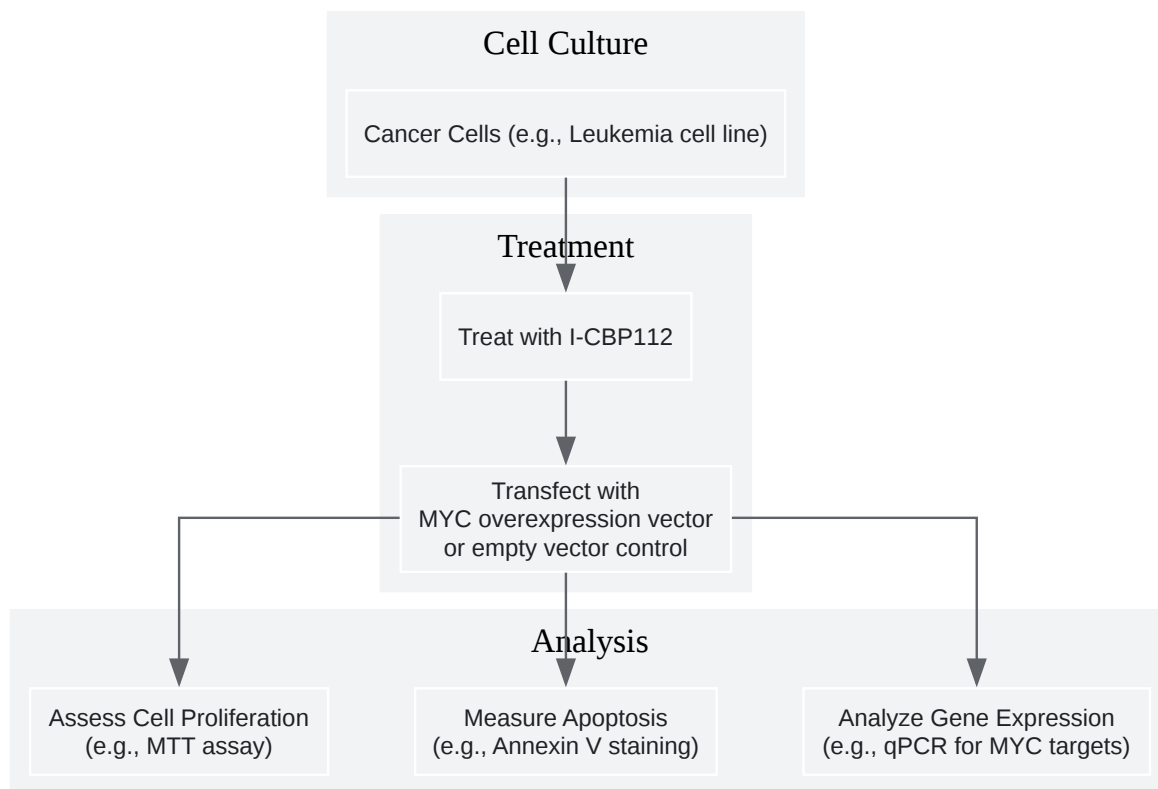
Rescue Experiments: Restoring the Phenotype

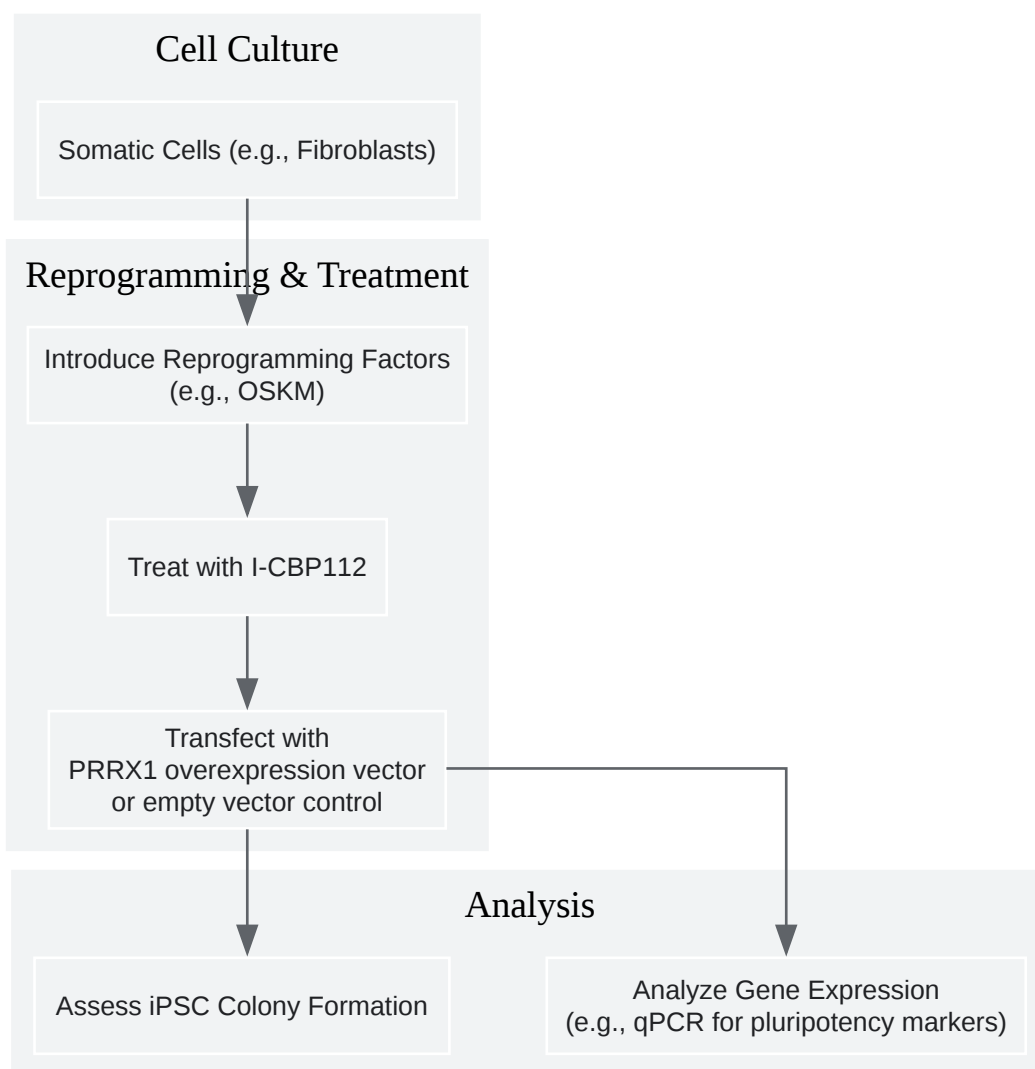
Rescue experiments are designed to demonstrate that the observed cellular phenotype is a direct consequence of the inhibitor's effect on its intended target. This is typically achieved by reintroducing a downstream effector that has been suppressed by the inhibitor. In the context of I-CBP112, two primary rescue strategies involving the overexpression of key target genes, MYC and PRRX1, have been validated.

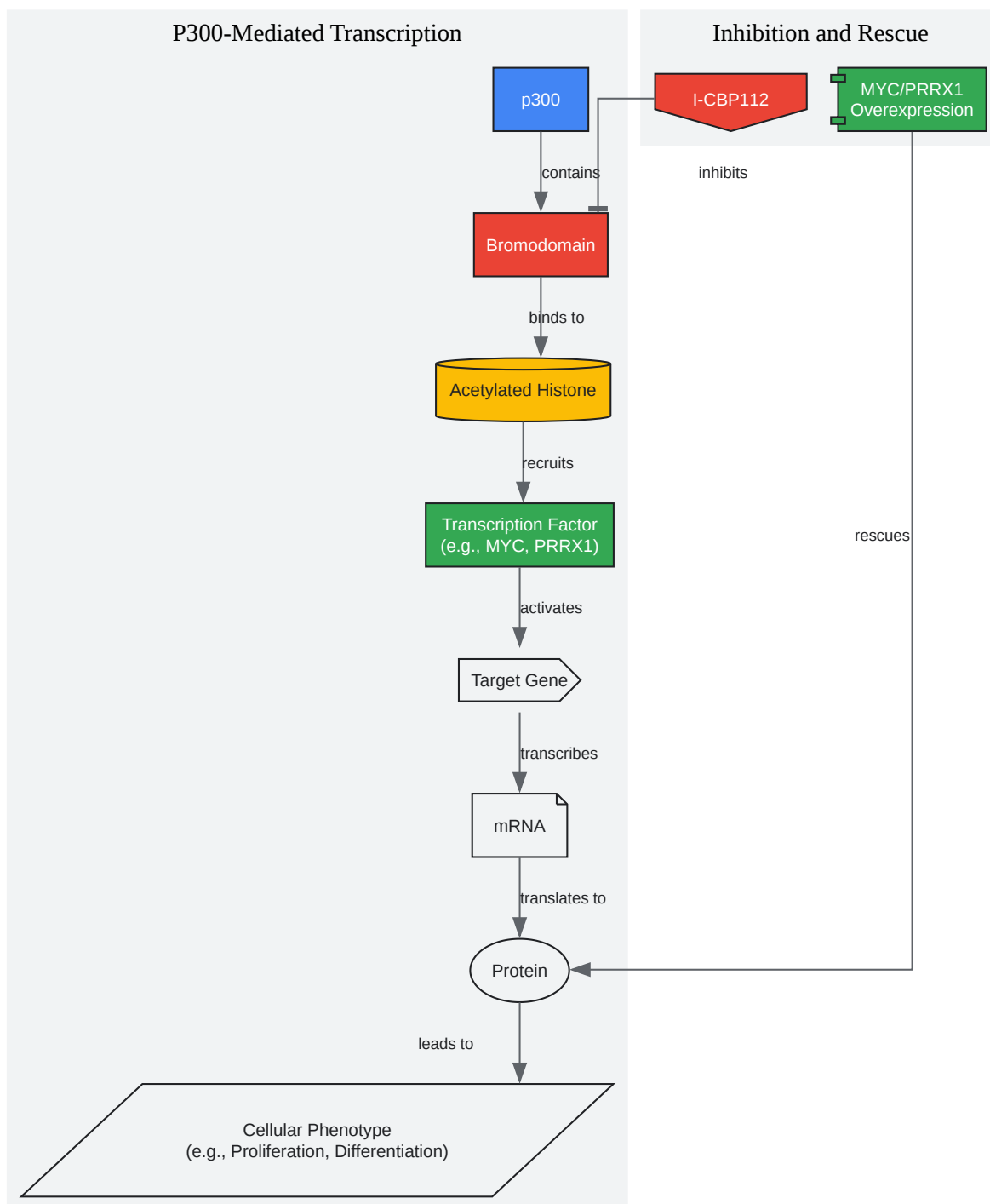
Rescue Strategy 1: MYC Overexpression

The downregulation of the proto-oncogene MYC is a significant contributor to the anti-proliferative effects of p300 inhibition. In cancer cells dependent on MYC, reintroducing its expression can rescue the cells from the inhibitor-induced phenotype.

Experimental Workflow:





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References

- 1. Repression of c-Myc and inhibition of G1 exit in cells conditionally overexpressing p300 that is not dependent on its histone acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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